molecular formula C26H38O7S B12340071 Tetraethylene glycol 4-tertbutyl benzyl ether tosylate

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate

Cat. No.: B12340071
M. Wt: 494.6 g/mol
InChI Key: UVWRMSUMFOCMHZ-UHFFFAOYSA-N
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Description

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate is a chemical compound with the molecular formula C26H38O7S and a molecular weight of 494.64 g/mol . . This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of Tetraethylene glycol 4-tertbutyl benzyl ether tosylate involves the reaction of tetraethylene glycol with 4-tertbutyl benzyl chloride in the presence of a base, followed by tosylation with p-toluenesulfonyl chloride . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding ethers, amines, or thioethers.

    Oxidation Reactions: The ether linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Sodium azide, potassium thiocyanate

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of Tetraethylene glycol 4-tertbutyl benzyl ether tosylate involves its ability to undergo various chemical transformations. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ether linkage provides flexibility and solubility, making it suitable for use in various chemical processes. Molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Tetraethylene glycol 4-tertbutyl benzyl ether tosylate can be compared with similar compounds such as:

  • Tetraethylene glycol monomethyl ether tosylate
  • Tetraethylene glycol dimethyl ether tosylate
  • Tetraethylene glycol di-tertbutyl ether tosylate

These compounds share similar structural features but differ in the substituents attached to the glycol backbone. The presence of the 4-tertbutyl benzyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C26H38O7S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C26H38O7S/c1-22-5-11-25(12-6-22)34(27,28)33-20-19-31-16-15-29-13-14-30-17-18-32-21-23-7-9-24(10-8-23)26(2,3)4/h5-12H,13-21H2,1-4H3

InChI Key

UVWRMSUMFOCMHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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